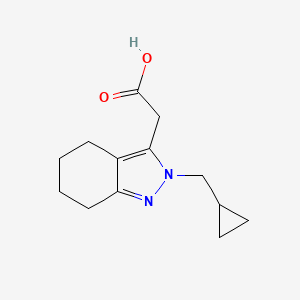

![molecular formula C11H16N2OS B1479759 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2097953-12-1](/img/structure/B1479759.png)

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally similar to the compound , has seen significant progress in recent years. These derivatives are synthesized using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives have been synthesized through various methods, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

Dihydropyrano[2,3-c]pyrazoles have been synthesized using nano-eggshell/Ti (IV) as a natural-based catalyst under solvent-free conditions . This method aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. The compound could potentially be synthesized using similar green chemistry approaches, contributing to safer and more sustainable chemical practices.

Medicinal Chemistry

The dihydropyrano[2,3-c]pyrazole scaffold is known for its wide applications in medicinal chemistry due to its bioactive properties . It exhibits anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicidal , and kinase inhibitory activities. The subject compound may be explored for similar medicinal applications, particularly in the design of new pharmaceutical agents with these biological activities.

Multicomponent Reactions

Multicomponent reactions (MCRs) are valuable in combinatorial chemistry for synthesizing complex molecules efficiently and with atom economy . The compound , with its pyrazole core, could be utilized in MCRs to create diverse libraries of molecules for screening in drug discovery and other chemical applications.

Heterocyclic Compound Synthesis

Pyrazoles, including the compound , are important heterocyclic compounds with applications in various fields of science . They can be synthesized using different strategies, such as cyclocondensation of hydrazine with carbonyl systems. The compound could serve as a key intermediate in the synthesis of more complex heterocyclic structures.

Coordination Chemistry

Pyrazole derivatives are also used in coordination chemistry due to their ability to act as ligands and form complexes with various metals . The subject compound could be investigated for its potential to form novel metal complexes, which may have applications in catalysis, material science, and bioinorganic chemistry.

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds can be employed to create organometallic frameworks with unique properties . The compound might be used to develop new organometallic structures that could have applications in catalysis, electronic materials, and as sensors.

Zukünftige Richtungen

The future research directions for pyrano[2,3-c]pyrazole derivatives, which are structurally similar to the compound , include further exploration of their synthesis using green methodologies, as well as investigation of their potential biological activities . Additionally, the development of more potent and less toxic pyrazole derivatives for various health threats is a promising area of research.

Wirkmechanismus

The mode of action of pyrazoles can vary widely depending on the specific compound and its functional groups. Some pyrazoles have been found to inhibit specific enzymes, such as acetylcholinesterase, which can affect nerve pulse transmission . Others have been found to exhibit class II c-Met inhibition activity .

The biochemical pathways affected by pyrazoles can also vary. For example, some pyrazoles can increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and affect various cellular components .

The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the route of administration.

The result of action of pyrazoles can include molecular and cellular effects such as changes in enzyme activity, alterations in cellular signaling pathways, and induction of oxidative stress .

Eigenschaften

IUPAC Name |

[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOMJNVBUJAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CSCCC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479676.png)

![1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479678.png)

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)

![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479681.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479682.png)

![1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479683.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479684.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1479687.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479688.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479690.png)

![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479692.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479697.png)